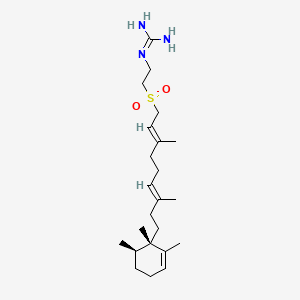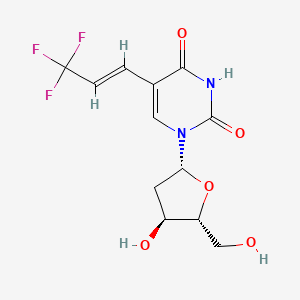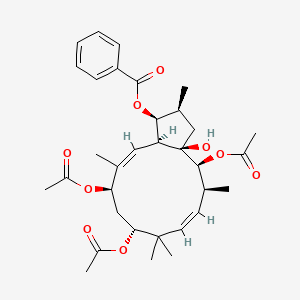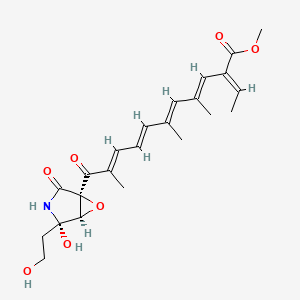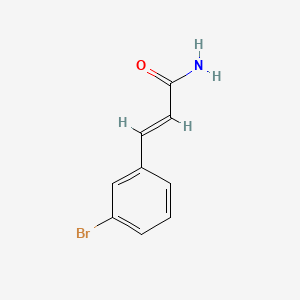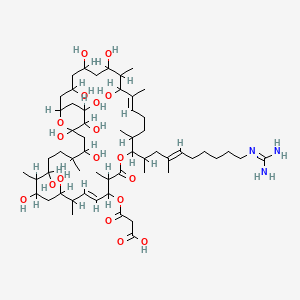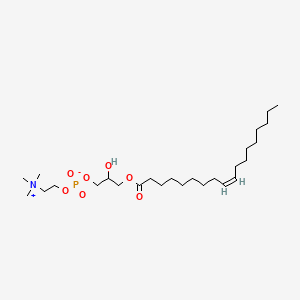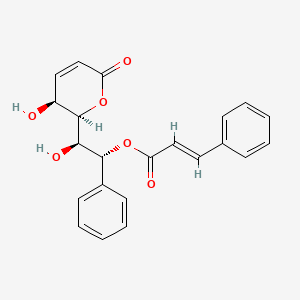
Howiinol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Howiinol A can be synthesized through a multi-step process starting from α-D-glucoheptonic γ-lactone . The synthesis involves nine steps and achieves an overall yield of 13.3% . The detailed synthetic route includes several key reactions such as oxidation, reduction, and cyclization, which are carried out under specific conditions to ensure the desired product is obtained
Chemical Reactions Analysis
Howiinol A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Howiinol A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is used in cell biology research to investigate its effects on cellular processes and pathways.
Industry: The compound’s bioactive properties make it a potential candidate for use in the development of pharmaceuticals and other bioactive products.
Mechanism of Action
The mechanism of action of Howiinol A involves its interaction with cellular DNA, leading to the inhibition of DNA synthesis in cancer cells . This interaction induces DNA damage and disrupts the normal functioning of the cells, ultimately leading to cell death . The molecular targets of this compound include various enzymes and proteins involved in DNA replication and repair pathways .
Comparison with Similar Compounds
Howiinol A can be compared with other similar compounds isolated
Properties
CAS No. |
190848-69-2 |
|---|---|
Molecular Formula |
C22H20O6 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[(1R,2R)-2-hydroxy-2-[(2R,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C22H20O6/c23-17-12-14-19(25)28-22(17)20(26)21(16-9-5-2-6-10-16)27-18(24)13-11-15-7-3-1-4-8-15/h1-14,17,20-23,26H/b13-11+/t17-,20+,21+,22+/m0/s1 |
InChI Key |
HCJURVKKVSCZRL-VTWBULIDSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC(C2=CC=CC=C2)C(C3C(C=CC(=O)O3)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O[C@H](C2=CC=CC=C2)[C@H]([C@H]3[C@H](C=CC(=O)O3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC(C2=CC=CC=C2)C(C3C(C=CC(=O)O3)O)O |
Synonyms |
GHM-10 cpd GHM10 cpd howiinol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one](/img/structure/B1235005.png)
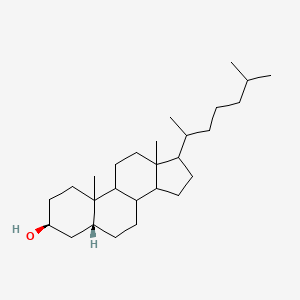
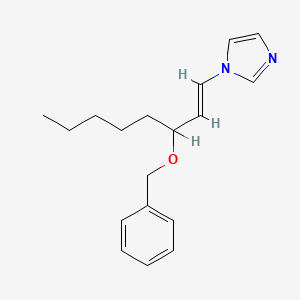
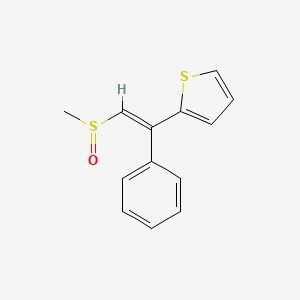
![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)
